molecular formula C19H13ClFN3O5 B12783398 2-(2-((6-(2-Chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid, (E)- CAS No. 852429-81-3

2-(2-((6-(2-Chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid, (E)-

Cat. No.: B12783398
CAS No.: 852429-81-3
M. Wt: 417.8 g/mol
InChI Key: DWYSXTSOQQMQQZ-LFVJCYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid involves multiple steps, starting with the preparation of the pyrimidine core. The reaction typically involves the use of 2-chlorophenol and 5-fluoropyrimidine as starting materials. These compounds undergo a nucleophilic aromatic substitution reaction to form the intermediate 6-(2-chlorophenoxy)-5-fluoropyrimidine. This intermediate is then reacted with 2-hydroxybenzaldehyde under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-((6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(2-((6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid: This compound shares structural similarities with other pyrimidine derivatives.

    6-(2-chlorophenoxy)-5-fluoropyrimidine: An intermediate in the synthesis of the target compound.

    2-chlorophenol: A starting material used in the synthesis

Uniqueness

The uniqueness of 2-(2-((6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl)oxy)phenyl)-2-(methoxyimino)acetic acid lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

852429-81-3

Molecular Formula

C19H13ClFN3O5

Molecular Weight

417.8 g/mol

IUPAC Name

(2E)-2-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-2-methoxyiminoacetic acid

InChI

InChI=1S/C19H13ClFN3O5/c1-27-24-16(19(25)26)11-6-2-4-8-13(11)28-17-15(21)18(23-10-22-17)29-14-9-5-3-7-12(14)20/h2-10H,1H3,(H,25,26)/b24-16+

InChI Key

DWYSXTSOQQMQQZ-LFVJCYFKSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)/C(=O)O

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C(=O)O

Origin of Product

United States

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